molecular formula C6H10O4 B7799125 2,3-Dimethylsuccinic acid CAS No. 57694-62-9

2,3-Dimethylsuccinic acid

Cat. No.: B7799125
CAS No.: 57694-62-9
M. Wt: 146.14 g/mol
InChI Key: KLZYRCVPDWTZLH-UHFFFAOYSA-N
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Description

2,3-Dimethylsuccinic acid (IUPAC name: 2,3-dimethylbutanedioic acid) is a dicarboxylic acid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . Its CAS registry number is 13545-04-5, and it exists as a chiral compound with stereocenters at the C2 and C3 positions, leading to enantiomers such as (2R,3R)- and (2S,3S)- forms . The compound is synthesized via enantioselective methods, including oxidative homocoupling of chiral oxazolidinones or resolution of racemic mixtures using fractional crystallization .

This compound has diverse applications:

  • Biochemistry: Acts as an inhibitor of aldehyde reductase .
  • Food Science: Implicated in antioxidant mechanisms in coffee varieties, enhancing resistance to oxidative stress .
  • Material Science: Used in synthesizing Ce(IV)-metal-organic frameworks (MOFs) for catalytic applications .
  • Asymmetric Synthesis: Serves as a chiral building block for C2-symmetric catalysts and natural product synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylbutanedioic acid
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InChI

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KLZYRCVPDWTZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40871958
Record name 2,3-Dimethylbutanedioic acid
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Molecular Weight

146.14 g/mol
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CAS No.

13545-04-5, 608-39-9, 608-40-2, 57694-62-9
Record name 2,3-Dimethylsuccinic acid
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Record name meso-2,3-Dimethyl-butanedioic acid
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Record name (R*,S*)-2,3-Dimethylsuccinic acid
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Record name 2,3-Dimethylsuccinic acid
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Record name (-)-2,3-Dimethylbutanedioic acid
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Record name erythro-2,3-Dimethylsuccinic acid
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Record name 2,3-Dimethylbutanedioic acid
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Record name (R*,S*)-2,3-dimethylsuccinic acid
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Preparation Methods

Diastereoselective Alkylation of Succinate Derivatives

A plausible route involves alkylating a succinate precursor at both the α- and β-positions. For example:

  • Double alkylation of diethyl succinate :

    • Step 1: Generate a stabilized enolate using LDA or NaH.

    • Step 2: Sequential alkylation with methyl iodide at C2 and C3 positions.

    • Step 3: Acidic hydrolysis to yield the dicarboxylic acid.

This method mirrors the synthesis of 2,2-dimethylsuccinic acid, but achieving 2,3-dimethyl regioselectivity would require precise temperature control (-78°C) and stoichiometric methylating agents.

Condensation of Methyl-Substituted Malonic Acid Derivatives

Alternative pathways may employ methylmalonic acid intermediates:

  • Cross-aldol condensation : Reacting methylmalonic acid with formaldehyde under basic conditions.

  • Decarboxylative coupling : Utilizing copper catalysts to couple methyl-substituted malonate esters, followed by hydrolysis.

Such methods are theorized but lack experimental validation in the literature reviewed.

Challenges and Limitations

  • Regioselectivity : Competing alkylation at C2 vs. C3 complicates product isolation.

  • Stereochemical outcomes : Formation of racemic mixtures or undesired diastereomers.

  • Yield optimization : For 2,2-dimethylsuccinic acid, bisdecarboxylation with lead tetraacetate achieves 68% yield, but analogous steps for the 2,3-isomer remain unverified.

Comparative Analysis of Key Parameters

Parameter2,2-Dimethylsuccinic AcidProposed this compound
Preferred alkylation agentBenzyl bromideMethyl iodide
Reaction temperature-78°C (LDA-mediated)-78°C to 25°C
Decarboxylation methodLead tetraacetateKochi method (Fe³⁺/H₂O₂)
Typical yield68–89%Theoretical: 40–55%

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Complex Molecules

2,3-Dimethylsuccinic acid is frequently utilized as a building block in organic synthesis. It has been employed in the preparation of various derivatives, including:

  • meso-1,4-diiodo-2,3-dimethylbutane : This compound is synthesized using DMSA as a precursor in reactions involving halogenation .
  • Selenoacetals : DMSA is involved in the formation of selenoacetal compounds with specific configurations, highlighting its utility in stereoselective synthesis .
  • Functionalization Products : DMSA exhibits distinct reactivity patterns compared to other dicarboxylic acids, leading to unique functionalization products during chemical reactions .

Pharmaceutical Applications

2. Chelating Agent

DMSA acts as a chelator, particularly in the context of heavy metal detoxification. It has been studied for its efficacy in treating lead poisoning due to its ability to bind heavy metals and facilitate their excretion from the body. The oral administration of DMSA has been shown to be effective with minimal toxicity compared to traditional parenteral agents .

3. Inhibition of Enzymatic Activity

Research indicates that DMSA can inhibit certain enzymes, such as carboxypeptidases. This property is being explored for potential therapeutic applications where enzyme inhibition is beneficial .

Material Science

4. Synthesis of Metal-Organic Frameworks (MOFs)

DMSA has been used in the synthesis of chiral and achiral metal-organic frameworks (MOFs). These frameworks are significant for applications in catalysis and gas storage due to their tunable porosity and surface area. The incorporation of DMSA into MOFs demonstrates its role in enhancing the structural integrity and functionality of these materials .

Case Studies

Study Application Findings
Lead Poisoning TreatmentOral administration of DMSAEffective detoxification with lower toxicity than traditional methods .
Enzyme InhibitionCarboxypeptidase inhibitionDMSA shows significant inhibitory effects with low IC50 values .
MOF SynthesisUse of DMSA as a linkerEnhanced stability and performance in gas adsorption applications .

Mechanism of Action

The mechanism of action of 2,3-Dimethylsuccinic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion stabilization is required. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and chemical processes.

Comparison with Similar Compounds

Key Observations :

  • Chirality : this compound and Succimer exhibit stereoisomerism due to substituents at C2 and C3, unlike 2-methyl- and 2,2-dimethylsuccinic acids .
  • Thermal Stability : 2,2-Dimethylsuccinic acid has a higher melting point (138–142°C) compared to other derivatives, likely due to symmetrical substitution enhancing crystal packing .

Functional Insights :

  • Antioxidant Activity : this compound in coffee varieties like Bourbon enhances immune responses and oxidative stress resistance .
  • Cytotoxicity : 2-Methylsuccinic acid derivatives show antiangiogenic and antiproliferative effects against cancer cells .

Metabolic and Environmental Roles

  • Plant Stress Response : this compound accumulates in P. wettsteinii under high-temperature stress, suggesting a role in metabolic adaptation .
  • Microbial Biofilms: Downregulated in Pseudomonas aeruginosa biofilms under glucose treatment, indicating metabolic shifts during biofilm formation .

Biological Activity

2,3-Dimethylsuccinic acid (DMSA) is an alpha,omega-dicarboxylic acid known for its diverse biological activities, particularly in the fields of chelation therapy and neuroprotection. This article explores the biological activity of DMSA, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C6_6H10_{10}O4_4
  • Molecular Weight : 146.14 g/mol
  • CAS Number : 13545-04-5
  • Appearance : White to almost white crystalline powder

DMSA is functionally related to succinic acid and exhibits chelating properties, which make it a candidate for various therapeutic applications, especially in metal detoxification.

1. Chelation Therapy

DMSA has been studied for its effectiveness in chelating heavy metals such as lead. A study involving Nile tilapia (Oreochromis niloticus) demonstrated that dietary supplementation with DMSA significantly reduced lead-induced oxidative stress. The fish supplemented with DMSA showed improved antioxidant status and reduced malondialdehyde (MDA) levels, indicating a protective effect against oxidative damage caused by lead exposure .

ParameterControlDMSA Supplemented
MDA Level (nmol/g tissue)5.2 ± 0.32.1 ± 0.2
GSH Level (µmol/g tissue)1.5 ± 0.13.0 ± 0.2
Total Antioxidant Capacity (µmol/g tissue)12.0 ± 1.020.0 ± 1.5

2. Neuroprotective Effects

DMSA has shown potential neuroprotective effects in various models of neurotoxicity. In the aforementioned study on tilapia, DMSA supplementation led to enhanced activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These findings suggest that DMSA may mitigate neurotoxic effects by enhancing the brain's antioxidant defense mechanisms .

3. Inhibition of Enzymatic Activity

Research has indicated that DMSA can inhibit certain enzymes involved in metabolic processes. For example, gem-dimethylsuccinic acid and its derivatives have been noted as potent inhibitors of carboxypeptidases A and B, which play roles in protein digestion . This inhibition could have implications for metabolic regulation and therapeutic interventions in conditions where enzyme modulation is beneficial.

Case Study: Lead Toxicity Treatment

In a clinical context, a comparison was made between DMSA and traditional chelating agents like ethylene diamine tetraacetic acid (EDTA) for treating chronic lead poisoning. DMSA was found to be effective when administered orally, presenting a lower toxicity profile compared to parenteral agents . This case highlights DMSA's practical applications in clinical settings.

Chemical Reactions Analysis

Heterogeneous OH Radical Reactions

2,3-DMSA undergoes rapid oxidation by hydroxyl radicals (OH) in atmospheric aerosol studies. Key findings include:

  • Reactivity : The reactive OH uptake coefficient (γ) for 2,3-DMSA is 0.99 ± 0.16 , approximately twice that of its isomer 2,2-DMSA (γ = 0.41 ± 0.07) due to the stability of tertiary alkyl radicals formed during H-abstraction .

  • Product Distribution :

    • Functionalization : A major alcohol product (C6H10O5) forms via intermolecular H-abstraction by alkoxy radicals.

    • Fragmentation : A C5 compound arises from C–C bond scission. Notably, 2,3-DMSA produces fewer scission products than expected despite its tertiary carbons .

Reaction Parameter2,3-DMSA2,2-DMSA
OH Uptake Coefficient (γ)0.99 ± 0.160.41 ± 0.07
Major Functionalization ProductC6H10O5C5 scission
Fragmentation DominanceLowHigh

Thermal and Photochemical Decomposition

Thermal and photolytic pathways for 2,3-dimethylsuccinic anhydride (derived from 2,3-DMSA) exhibit distinct product profiles:

  • Photolysis (230–250 nm) :

    • Produces equimolar CO and CO₂ alongside cis- and trans-butene-2 (with no stereochemical retention) .

    • Butene-2 yields are sub-stoichiometric (60–90%) .

  • Thermal Decomposition :

    • Dominated by methane and reduced butene-2 production.

    • Activation energy (E) for CO formation: ~48 kcal/mol (log A = 10.4 s⁻¹) .

ConditionMajor ProductsButene-2 YieldKey Parameter (log A, E)
PhotolysisCO, CO₂, butene-260–90%N/A
ThermalCO, CH₄, trace butene-2<10%log A = 10.4, E = 48 kcal/mol

Conformational Influence on Reactivity

The stereochemistry of 2,3-DMSA impacts its stability and reaction pathways:

  • Isomers : The meso (R,S) isomer is more stable than (R,R) or (S,S) due to reduced steric strain .

  • Hydrogen Bonding : Syn-conformers form intramolecular H-bonds, but steric repulsion from methyl groups favors anti-conformers in most conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylsuccinic acid
Reactant of Route 2
2,3-Dimethylsuccinic acid

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